Flavanomarein

Vue d'ensemble

Description

Flavanomarein est un composé flavonoïde naturel que l'on trouve principalement dans la plante Coreopsis tinctoria Nutt. Ce composé est connu pour ses diverses activités biologiques, notamment ses effets antioxydants, anti-inflammatoires et protecteurs contre la néphropathie diabétique .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

Flavanomarein peut être synthétisé par extraction de Coreopsis tinctoria Nutt. Le processus d'extraction implique généralement l'utilisation de solvants tels que l'éthanol ou le méthanol pour isoler le flavonoïde de la matière végétale .

Méthodes de production industrielle

La production industrielle de this compound implique des processus d'extraction à grande échelle utilisant des techniques avancées telles que la chromatographie liquide haute performance (CLHP) et la chromatographie liquide ultra-performante (CLUP) pour assurer une pureté et un rendement élevés .

Analyse Des Réactions Chimiques

Types de réactions

Flavanomarein subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Ces réactions sont essentielles pour modifier le composé afin d'améliorer ses activités biologiques .

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant la this compound comprennent des agents oxydants comme le peroxyde d'hydrogène et des agents réducteurs comme le borohydrure de sodium. Les réactions sont généralement effectuées dans des conditions contrôlées telles que des températures et des niveaux de pH spécifiques .

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la this compound qui présentent des activités biologiques améliorées. Ces dérivés sont souvent utilisés dans des recherches scientifiques et des applications pharmaceutiques plus poussées .

Applications de la recherche scientifique

Biologie: Investigué pour ses effets protecteurs sur les cellules neuronales et son rôle dans l'inhibition de la transition épithélio-mésenchymateuse dans les cellules stimulées par un glucose élevé

Médecine: Exploré pour ses effets thérapeutiques potentiels contre la néphropathie diabétique et la maladie du foie gras non alcoolique

Mécanisme d'action

This compound exerce ses effets par le biais de diverses cibles moléculaires et voies. Il a été démontré qu'il inhibait la tyrosine kinase de la rate (Syk) et la voie de signalisation du facteur de croissance transformant bêta 1 (TGF-β1)/Smad, qui sont impliquées dans le processus de transition épithélio-mésenchymateuse . De plus, la this compound active la voie de signalisation PI3K/AKT et atténue la voie de signalisation du facteur nucléaire kappa B (NF-kappa B), offrant des effets protecteurs contre le stress oxydatif .

Applications De Recherche Scientifique

Neuroprotective Effects

Flavanomarein has been shown to protect neuronal cells from oxidative stress-induced damage. A study demonstrated that pretreatment with this compound significantly increased cell viability and reduced lactate dehydrogenase release in 6-hydroxydopamine (6-OHDA)-lesioned PC12 cells. The compound was found to improve mitochondrial function and inhibit the activation of pro-inflammatory pathways, suggesting its potential as a neuroprotective agent against neurodegenerative diseases like Parkinson's disease .

Anti-Diabetic Properties

This compound exhibits promising anti-diabetic effects, particularly in the context of diabetic nephropathy. Research indicates that it inhibits high glucose-stimulated epithelial-mesenchymal transition (EMT) in renal cells by modulating key signaling pathways. Specifically, this compound enhances the expression of E-cadherin while reducing levels of α-SMA, Vimentin, and fibronectin, which are markers associated with EMT. This modulation suggests a protective role against renal fibrosis in diabetic conditions .

Antioxidant Activity

The antioxidant properties of this compound have been well-documented. It effectively scavenges free radicals and reduces oxidative stress markers in various cell types. This activity is crucial for preventing cellular damage associated with chronic diseases, including cardiovascular diseases and cancer .

Anti-Inflammatory Effects

This compound has demonstrated significant anti-inflammatory effects by inhibiting the nuclear factor kappa B (NF-κB) signaling pathway. This inhibition leads to decreased expression of pro-inflammatory cytokines, making it a potential therapeutic candidate for inflammatory diseases such as arthritis and inflammatory bowel disease .

Cancer Therapeutics

Recent studies have highlighted the potential of this compound as an anti-cancer agent. It has been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle regulators and apoptosis-related proteins. Furthermore, this compound's ability to inhibit tumor growth in animal models underscores its potential as an adjunct therapy in cancer treatment .

Metabolic Disorders

This compound has been implicated in improving metabolic disorders, particularly by enhancing insulin sensitivity and glucose metabolism. In vitro studies have shown that it can ameliorate high glucose-induced damage in liver cells by regulating key metabolic pathways involved in glucose uptake and glycogen synthesis .

Research Findings Summary Table

Case Studies

- Neuroprotection Against 6-OHDA Toxicity : A study involving PC12 cells demonstrated that this compound pretreatment significantly improved cell viability and reduced markers of neurotoxicity through modulation of the PI3K/AKT signaling pathway .

- Diabetic Nephropathy Model : In HK-2 cells exposed to high glucose conditions, this compound was able to reverse EMT changes by enhancing E-cadherin levels while reducing fibronectin and Vimentin expressions, indicating its protective role against renal fibrosis .

- Cancer Cell Apoptosis : Research showed that this compound could induce apoptosis in various cancer cell lines by regulating apoptotic pathways, highlighting its potential as a natural anticancer agent .

Mécanisme D'action

Flavanomarein exerts its effects through various molecular targets and pathways. It has been shown to inhibit the spleen tyrosine kinase (Syk) and the transforming growth factor-beta 1 (TGF-β1)/Smad signaling pathway, which are involved in the epithelial-mesenchymal transition process . Additionally, this compound activates the PI3K/AKT signaling pathway and attenuates the nuclear factor kappa B (NF-kappa B) signaling pathway, providing protective effects against oxidative stress .

Comparaison Avec Des Composés Similaires

Flavanomarein est souvent comparé à d'autres flavonoïdes tels que le butin-7-O-β-D-glucopyranoside, l'isookanin et la taxifoline. Bien que ces composés partagent des caractéristiques structurelles similaires, la this compound est unique en raison de ses activités biologiques spécifiques et de sa présence prédominante dans Coreopsis tinctoria Nutt . Les propriétés antioxydantes et anti-inflammatoires distinctes de la this compound en font un composé précieux pour diverses applications scientifiques et industrielles .

Activité Biologique

Flavanomarein, a flavonoid predominantly found in Coreopsis tinctoria Nutt., has garnered attention for its diverse biological activities, particularly in the context of cellular protection and metabolic regulation. This compound is noted for its potential therapeutic effects against various diseases, including diabetic nephropathy and neurodegenerative disorders.

1. Cell Proliferation and Epithelial-Mesenchymal Transition (EMT)

Recent studies have demonstrated that this compound significantly enhances cell viability in human proximal tubular epithelial cells (HK-2) subjected to high glucose conditions, which mimic diabetic environments. In a controlled experiment, HK-2 cells treated with this compound exhibited a dose-dependent increase in cell proliferation, with notable improvements at concentrations of 25 µM to 200 µM over 48 hours. The compound also inhibited the EMT process by modulating key marker proteins:

- E-cadherin : Increased expression

- α-SMA, Vimentin, and Fibronectin (FN) : Decreased expression

This modulation indicates a protective effect against high glucose-induced cellular changes associated with diabetic nephropathy, primarily through the Syk/TGF-β1/Smad signaling pathway .

2. Neuroprotective Effects

This compound has shown significant neuroprotective properties in models of oxidative stress. In experiments using PC12 cells and primary cortical neurons treated with 6-hydroxydopamine (6-OHDA), this compound administration resulted in:

- Increased cell viability

- Reduced lactate dehydrogenase (LDH) release

- Improved mitochondrial membrane potential

The underlying mechanisms suggest that this compound protects against neurotoxicity by upregulating the PI3K/AKT signaling pathway while downregulating the NF-κB pathway, which is often activated during inflammatory responses .

Table: Key Mechanisms of this compound's Biological Activity

| Mechanism | Effect | Pathway Involved |

|---|---|---|

| Cell Proliferation | Increased viability | Syk/TGF-β1/Smad |

| EMT Inhibition | Modulation of E-cadherin and mesenchymal markers | Syk/TGF-β1/Smad |

| Neuroprotection | Reduced oxidative stress | PI3K/AKT, NF-κB |

| Anti-inflammatory effects | Decreased TNF-α and PKC-ζ levels | NF-κB |

Case Study 1: Diabetic Nephropathy

In a study focusing on diabetic nephropathy, this compound was shown to inhibit high glucose-induced EMT in HK-2 cells effectively. The treatment not only improved cell viability but also significantly altered the expression levels of key proteins involved in EMT, suggesting potential therapeutic applications for diabetic kidney disease .

Case Study 2: Neuroprotection Against Oxidative Stress

Another investigation highlighted the protective effects of this compound on neuronal cells exposed to oxidative stress via 6-OHDA. The results indicated that this compound could mitigate neurotoxic effects by enhancing mitochondrial function and reducing inflammatory markers .

Propriétés

IUPAC Name |

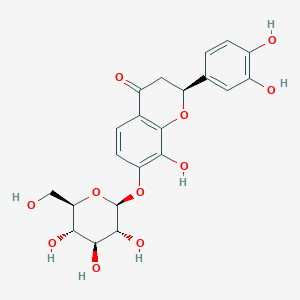

(2S)-2-(3,4-dihydroxyphenyl)-8-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O11/c22-7-15-16(26)18(28)19(29)21(32-15)31-13-4-2-9-11(24)6-14(30-20(9)17(13)27)8-1-3-10(23)12(25)5-8/h1-5,14-16,18-19,21-23,25-29H,6-7H2/t14-,15+,16+,18-,19+,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGGOLFCPSUVVHX-RTHJTPBESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C(C1=O)C=CC(=C2O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC(=C(C=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](OC2=C(C1=O)C=CC(=C2O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC(=C(C=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70973292 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-8-hydroxy-4-oxo-3,4-dihydro-2H-1-benzopyran-7-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70973292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

577-38-8 | |

| Record name | Flavanomarein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=577-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flavanomarein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000577388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,4-Dihydroxyphenyl)-8-hydroxy-4-oxo-3,4-dihydro-2H-1-benzopyran-7-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70973292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-(3,4-dihydroxyphenyl)-7-(β-D-glucopyranosyloxy)-2,3-dihydro-8-hydroxy-4H-1-benzopyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.557 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.